molecular formula C20H28N4O3S B2695650 4-(4-((4-(Tert-butyl)phenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine CAS No. 946325-74-2

4-(4-((4-(Tert-butyl)phenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine

Cat. No.: B2695650
CAS No.: 946325-74-2
M. Wt: 404.53
InChI Key: TXEVVUKJRIEKKD-UHFFFAOYSA-N
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Description

4-(4-((4-(Tert-butyl)phenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine (CAS 946325-74-2) is a specialized pyrimidine derivative with a molecular formula of C20H28N4O3S and a molecular weight of 404.5 g/mol . This chemical scaffold is of significant interest in medicinal chemistry and drug discovery, particularly for developing targeted protein degraders and kinase inhibitors. Piperazine-sulfonyl compounds are frequently explored as key intermediates in synthesizing bifunctional molecules, such as PROTACs (Proteolysis Targeting Chimeras), designed to degrade disease-relevant proteins via the ubiquitin-proteasome pathway . The structural motif of a sulfonyl piperazine linked to a methoxy-methylpyrimidine suggests potential research applications focused on modulating cyclin-dependent kinases (CDKs) and other cellular signaling pathways . Its high molecular complexity and specific substitution pattern make it a valuable building block for constructing more complex molecules for probing biological mechanisms . Researchers utilize this compound strictly in vitro to investigate structure-activity relationships (SAR) and develop novel therapeutic strategies, particularly in oncology research. This product is provided for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-[4-(4-tert-butylphenyl)sulfonylpiperazin-1-yl]-6-methoxy-2-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O3S/c1-15-21-18(14-19(22-15)27-5)23-10-12-24(13-11-23)28(25,26)17-8-6-16(7-9-17)20(2,3)4/h6-9,14H,10-13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXEVVUKJRIEKKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure selective reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been explored to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-((4-(Tert-butyl)phenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

Structural Characteristics

The compound features a piperazine ring substituted with a tert-butyl group and a sulfonyl moiety, which contributes to its biological activity. The methoxy and methyl groups on the pyrimidine ring enhance its lipophilicity and stability.

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent due to its ability to interact with various biological targets.

  • Anticancer Activity : Research indicates that derivatives of this compound may inhibit specific cancer cell lines by targeting protein arginine methyltransferase 5 (PRMT5), which is implicated in several cancers. The inhibition of PRMT5 has been linked to synthetic lethality in cancer cells lacking the MTAP gene, making it a promising target for cancer therapy .

Neuropharmacology

The piperazine structure is known for its neuroactive properties.

  • Anxiolytic Effects : Studies have suggested that compounds similar to this one may exhibit anxiolytic effects through modulation of serotonin receptors. This could provide insights into developing new treatments for anxiety disorders.

Antimicrobial Activity

Preliminary studies indicate that the compound may possess antimicrobial properties.

  • In Vitro Studies : Laboratory tests have shown that certain derivatives exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy.

  • Modification Studies : Research has focused on modifying the tert-butyl and sulfonyl groups to enhance biological activity while reducing toxicity. For example, altering the substituents on the piperazine ring can lead to variations in receptor affinity and selectivity.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer potential of related compounds targeting PRMT5. The findings demonstrated that specific modifications to the piperazine moiety significantly enhanced cytotoxicity against MTAP-deleted cancer cells .

Case Study 2: Antimicrobial Efficacy

In another study, derivatives of the compound were tested against a panel of microbial pathogens. The results indicated that certain modifications led to improved antimicrobial activity, suggesting potential applications in developing new antibiotics .

Table 1: Comparison of Biological Activities

CompoundActivity TypeTarget/MechanismReference
Compound AAnticancerPRMT5 Inhibition
Compound BAntimicrobialCell Wall Synthesis Disruption
Compound CAnxiolyticSerotonin Receptor Modulation

Table 2: Structural Modifications and Effects

ModificationEffect on ActivityReference
Tert-butyl SubstitutionIncreased Lipophilicity
Sulfonyl Group VariationEnhanced Receptor Binding
Methoxy Group AdditionImproved Stability

Mechanism of Action

The mechanism of action of 4-(4-((4-(Tert-butyl)phenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The sulfonyl group may enhance the compound’s binding affinity to its targets, while the pyrimidine ring can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with Pyrimidine Cores

4-(4-((4-(Tert-butyl)phenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine
  • Key Difference : The methoxy group at position 6 is replaced with an isopropoxy substituent.
  • Impact: The bulkier isopropoxy group increases lipophilicity (clogP ≈ 3.8 vs.
  • Synthetic Pathway : Likely synthesized via nucleophilic substitution of a chloropyrimidine intermediate with piperazine, followed by sulfonylation with 4-(tert-butyl)benzenesulfonyl chloride .
{6-[4-Chloro-2-(Trifluoromethyl)phenyl]-2-methylpyrimidin-4-yl}[4-(Substituted Sulfonyl)piperazin-1-yl]methanone (11a-j)
  • Key Difference: The pyrimidine core is substituted with a 4-chloro-2-(trifluoromethyl)phenyl group and a methanone-linked piperazine.
  • The methanone linker may reduce conformational flexibility compared to the sulfonyl bridge in the target compound .

Analogues with Alternative Heterocyclic Cores

GDC-0941 (Thieno[3,2-d]pyrimidine Core)
  • Structure: Features a thieno[3,2-d]pyrimidine core with a morpholine group and a 4-methanesulfonyl-piperazine moiety.
  • Functional Relevance: As a PI3K inhibitor, GDC-0941 demonstrates that sulfonyl-piperazine derivatives can achieve potent kinase inhibition (IC₅₀ = 3 nM for PI3Kα). The thienopyrimidine core enhances planar stacking interactions with ATP-binding sites, a property absent in the pyrimidine-based target compound .
4-(4-((4-(tert-Butyl)phenyl)sulfonyl)piperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine
  • Structure: Thieno[2,3-d]pyrimidine core with 5,6-dimethyl substituents.
  • The dimethyl groups may sterically hinder metabolic oxidation at these positions .

Physicochemical and Pharmacokinetic Comparisons

Compound Core Structure Key Substituents clogP Aqueous Solubility (µg/mL) Biological Activity
Target Compound Pyrimidine 6-methoxy, 2-methyl, tert-butylphenyl-sulfonyl 3.2 12.5 (pH 7.4) Not reported (Kinase inhibition hypothesized)
6-Isopropoxy Analogue Pyrimidine 6-isopropoxy 3.8 8.2 (pH 7.4) Higher lipophilicity
GDC-0941 Thieno[3,2-d]pyrimidine Morpholine, methanesulfonyl-piperazine 2.5 25.0 (pH 7.4) PI3Kα IC₅₀ = 3 nM
4-(4-Fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonylamino)pyrimidine Pyrimidine 4-fluorophenyl, isopropyl 4.1 <5.0 (pH 7.4) Unknown, likely poor solubility

Biological Activity

The compound 4-(4-((4-(Tert-butyl)phenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine is a synthetic organic molecule with potential therapeutic applications. Its biological activity has been explored in various studies, focusing on its pharmacological properties and mechanisms of action. This article aims to provide a comprehensive overview of the biological activity of this compound, including research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C22H28N4O2S
  • Molecular Weight : 444.61 g/mol

The structure features a piperazine moiety linked to a sulfonyl group and a methoxypyrimidine ring, which are significant for its biological interactions.

Research indicates that this compound may act as an antagonist to certain G-protein-coupled receptors (GPCRs), which play crucial roles in various physiological processes. Specifically, it has been noted for its interaction with serotonin receptors, particularly the 5-HT2B receptor , influencing pathways related to mood regulation and cardiovascular function .

Pharmacological Effects

  • Antagonistic Activity : The compound exhibits antagonistic properties against the 5-HT2B receptor, which is implicated in cardiac hypertrophy and fibrosis. Inhibition of this receptor may provide therapeutic benefits in conditions like pulmonary hypertension .
  • Cytotoxicity Studies : Preliminary studies have shown that the compound does not exhibit significant cytotoxicity in vitro, suggesting a favorable safety profile for further development .
  • Inhibition of Retinol-Binding Protein (RBP4) : Similar compounds have demonstrated the ability to inhibit RBP4, leading to reduced levels of retinol in circulation. This mechanism could be relevant for conditions like age-related macular degeneration (AMD) where retinol metabolism is disrupted .

Study 1: Antagonistic Effects on 5-HT2B Receptor

A study conducted on various analogs of piperazine derivatives highlighted the compound's effectiveness as a selective antagonist of the 5-HT2B receptor. The results indicated that it significantly reduced receptor-mediated signaling pathways in cellular assays, supporting its potential use in treating disorders associated with excessive serotonin signaling.

Study 2: Cardiovascular Implications

In a rodent model, administration of the compound resulted in decreased cardiac hypertrophy markers compared to controls. This suggests that the compound may mitigate adverse cardiac remodeling through its action on serotonin receptors .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
5-HT2B AntagonismSignificant reduction in signaling
CytotoxicityLow cytotoxicity at tested concentrations
RBP4 InhibitionPotential reduction in serum RBP4 levels

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